REACTION_SMILES
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[CH2:22]1[O:23][CH2:24][CH2:25][CH2:26]1.[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[CH:6].[CH3:7][CH2:8][CH2:9][CH2:10][Li:11].[F:12][CH2:13][C:14](=[O:15])[N:16]1[CH2:17][CH2:18][O:19][CH2:20][CH2:21]1>>[CH3:1][Si:2]([CH3:3])([CH3:4])[C:5]#[C:6][C:14]([CH2:13][F:12])=[O:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C#C[Si](C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(CF)N1CCOCC1
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Name
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Type
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product
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Smiles
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C[Si](C)(C)C#CC(=O)CF
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |